molecular formula C12H11Cl2FN2O B2463485 2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide CAS No. 2411221-84-4

2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide

货号 B2463485
CAS 编号: 2411221-84-4
分子量: 289.13
InChI 键: ICXXIJLDSBVKSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly known as CFI-400945 and belongs to the class of indole-based molecules.

作用机制

CFI-400945 functions as a selective and potent inhibitor of CHK1. It binds to the ATP-binding site of CHK1 and prevents its activity. This inhibition leads to the accumulation of DNA damage and cell cycle arrest, ultimately leading to cell death. CFI-400945 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy.
Biochemical and Physiological Effects
CFI-400945 has been shown to have minimal toxicity and side effects in preclinical studies. It is well-tolerated in animal models and has shown promising results in reducing tumor growth in xenograft models. The compound is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. CFI-400945 has also been shown to have good oral bioavailability, making it a promising candidate for further development.

实验室实验的优点和局限性

One of the major advantages of CFI-400945 is its selectivity and potency against CHK1. This makes it a promising candidate for cancer therapy, as it can specifically target cancer cells while sparing normal cells. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for CFI-400945.

未来方向

CFI-400945 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cancer. However, there are several future directions that can be explored to further understand the potential of this compound. These include:
1. Investigating the combination of CFI-400945 with other chemotherapy agents to enhance its efficacy.
2. Exploring the potential of CFI-400945 in other diseases, such as neurodegenerative disorders.
3. Studying the pharmacokinetics and pharmacodynamics of CFI-400945 in humans to determine the optimal dose and treatment regimen.
4. Developing more potent and selective inhibitors of CHK1 based on the structure of CFI-400945.
Conclusion
In conclusion, CFI-400945 is a promising compound with potential applications in the field of cancer therapy. Its selectivity and potency against CHK1 make it an attractive candidate for further development. While there are limitations to this compound, further research can help to overcome these challenges and unlock its full potential.

合成方法

The synthesis of CFI-400945 involves the reaction between 7-chloro-5-fluoro-1H-indole-3-carboxylic acid and 2-aminoethylchloride hydrochloride in the presence of triethylamine and N,N-dimethylformamide. This reaction yields 2-chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide as a white solid with a purity of over 95%.

科学研究应用

CFI-400945 has shown promising results in various scientific research applications. It has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting the checkpoint kinase 1 (CHK1) pathway. CHK1 is a protein kinase that plays a crucial role in the DNA damage response and cell cycle regulation. CFI-400945 inhibits the activity of CHK1, leading to the accumulation of DNA damage and ultimately causing cancer cell death.

属性

IUPAC Name

2-chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2FN2O/c13-5-11(18)16-2-1-7-6-17-12-9(7)3-8(15)4-10(12)14/h3-4,6,17H,1-2,5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXXIJLDSBVKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCNC(=O)CCl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。